molecular formula C24H19N3O3S B13385795 (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid

(Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid

Cat. No.: B13385795
M. Wt: 429.5 g/mol
InChI Key: XEZIFGWTSLOMMT-SZXQPVLSSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a compound that features a thiazole ring, an amino group, and a trityloxy-imino group

Preparation Methods

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves building the aminothiazole ring onto an existing syn-methoxy-imino acetic acid derivative. This is followed by condensing the resulting pure syn-methoxy-iminoaminothiazole acetic acid with other reactants under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets and pathways. The aminothiazole ring and the trityloxy-imino group play crucial roles in its activity. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can be compared with other similar compounds such as cefotaxime, which also features an aminothiazole ring . the presence of the trityloxy-imino group in (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid makes it unique and may confer different properties and applications.

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid

InChI

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21+

InChI Key

XEZIFGWTSLOMMT-SZXQPVLSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=CSC(=N4)N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O

Origin of Product

United States

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